molecular formula C22H23NO6S B11150058 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11150058
M. Wt: 429.5 g/mol
InChI Key: GNAYQKSASCCYPR-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core and a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps. One common method starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst .

The sulfonamide group is introduced through a nucleophilic substitution reaction, where the chromenone derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine . The final step involves esterification, where the butanoate group is attached to the chromenone-sulfonamide intermediate using an appropriate esterifying agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Comparison with Similar Compounds

Similar Compounds

    Coumethoxystrobin: A strobilurin fungicide with a similar chromenone core.

    4-Methylumbelliferyl acetate: A chromenone derivative used as a fluorescent probe.

    7-Ethoxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.

Uniqueness

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its combination of a chromenone core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C22H23NO6S/c1-5-19(23-30(26,27)17-9-6-13(2)7-10-17)22(25)28-16-8-11-18-14(3)15(4)21(24)29-20(18)12-16/h6-12,19,23H,5H2,1-4H3

InChI Key

GNAYQKSASCCYPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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